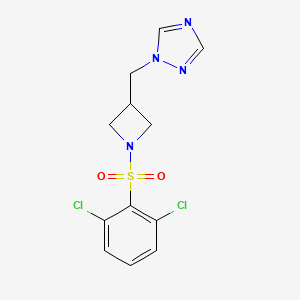
1-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains an azetidine ring, which is a four-membered ring with one nitrogen and three carbon atoms. The compound also has a sulfonyl group attached to a dichlorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the triazole and azetidine rings would likely result in these rings having aromatic character, contributing to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl group could make the compound susceptible to nucleophilic substitution reactions. Additionally, the dichlorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .科学的研究の応用
Microwave-Assisted Synthesis of Heterocyclic Compounds
Research highlights the synthesis of heterocyclic compounds involving azetidinones and thiazolidinones, emphasizing the role of microwave-assisted reactions for rapid and efficient production. These compounds exhibit significant antibacterial and antifungal activities, suggesting their potential in medicinal chemistry (K. Mistry & K. R. Desai, 2006).
Corrosion Inhibition
A study on the efficiency of a triazole derivative for corrosion inhibition of mild steel in acidic media demonstrates the compound's effectiveness in preventing corrosion. This research provides insights into the mechanisms of adsorption and the potential industrial applications of triazole derivatives in protecting metals from corrosion (M. Lagrenée et al., 2002).
Transition-Metal-Catalyzed Denitrogenative Transformations
Research on the transition-metal-catalyzed denitrogenative transformations of 1,2,3-triazoles into highly functionalized nitrogen-based heterocycles provides a comprehensive overview of synthetic transformations facilitated by metallo azavinyl carbene intermediates. This highlights the compound's versatility in synthesizing a variety of structurally diverse and complex heterocyclic compounds (P. Anbarasan et al., 2014).
Copper-Catalyzed Synthesis
The copper-catalyzed azide-alkyne cycloaddition reaction for synthesizing N-sulfonyl-1,2,3-triazoles showcases a method to achieve regioselectivity and high yields in producing N-sulfonyltriazoles. This research underscores the importance of triazoles in organic synthesis and their potential applications in developing new pharmaceuticals and materials (E. Yoo et al., 2007).
Antibacterial Evaluation of Sulfonamide Bridged Disubstituted 1,2,3-Triazoles
A study focused on synthesizing sulfonamide bridged 1,2,3-triazoles and evaluating their antibacterial activity highlights the therapeutic potential of these compounds. The findings suggest some synthesized triazoles exhibit appreciable efficacy against bacterial strains, indicating their promise in antibacterial drug development (Archna Yadav & C. Kaushik, 2022).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[[1-(2,6-dichlorophenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O2S/c13-10-2-1-3-11(14)12(10)21(19,20)18-5-9(6-18)4-17-8-15-7-16-17/h1-3,7-9H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHYQMIGTJRXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC=C2Cl)Cl)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2673797.png)
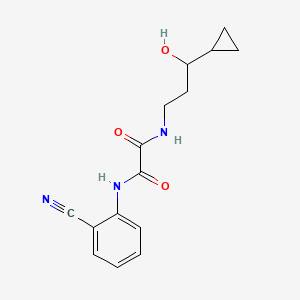
![N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(2-methoxyethyl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673805.png)
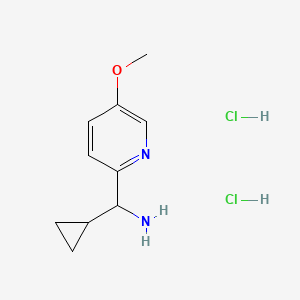
![3-[(2-chlorobenzyl)amino]-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one](/img/structure/B2673809.png)
![3-Fluorosulfonyloxy-5-[[(3S,4R)-3-methoxyoxan-4-yl]carbamoyl]pyridine](/img/structure/B2673810.png)
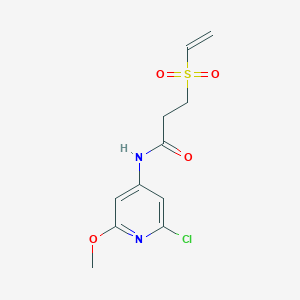
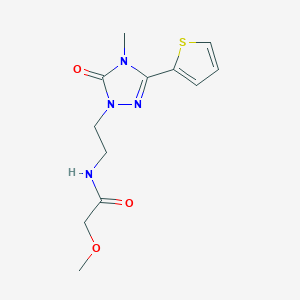

![3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one;hydrochloride](/img/structure/B2673816.png)

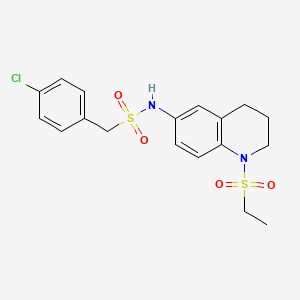
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(p-tolylthio)ethanone](/img/structure/B2673820.png)